molecular formula C23H16N4O3 B2432910 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 892362-11-7

3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2432910
CAS No.: 892362-11-7
M. Wt: 396.406
InChI Key: MJDWPMZCNGWALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazoloquinoline core substituted with methoxy and nitro groups on the phenyl rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazoloquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzophenone and hydrazine derivatives. The reaction conditions often require heating in the presence of a catalyst like acetic acid or a base such as sodium ethoxide.

    Substitution Reactions: The introduction of the methoxy and nitro groups can be carried out through electrophilic aromatic substitution reactions. For instance, the methoxy group can be introduced using methanol in the presence of an acid catalyst, while the nitro group can be added using nitration reactions involving nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous conditions.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) in the presence of Lewis acids (aluminum chloride).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoloquinolines depending on the electrophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit key enzymes involved in cell proliferation.

    Biological Studies: The compound is used in research to understand its effects on various biological pathways, including its role as an inhibitor of specific kinases.

    Material Science: Due to its unique electronic properties, it is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as DNA and enzymes. The nitro group can participate in redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the nitro group, which may result in different biological activities.

    3-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy group, affecting its electronic properties and reactivity.

Uniqueness

The presence of both methoxy and nitro groups in 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline makes it unique in terms of its electronic properties and potential biological activities. These substituents can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c1-30-18-9-4-6-15(12-18)22-20-14-24-21-11-3-2-10-19(21)23(20)26(25-22)16-7-5-8-17(13-16)27(28)29/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDWPMZCNGWALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.